molecular formula C26H31N5O2 B11642017 2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-77-0

2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11642017
CAS No.: 441782-77-0
M. Wt: 445.6 g/mol
InChI Key: XWRAOOZOAMXSOI-UHFFFAOYSA-N
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Description

3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 3-substituted coumarins with nitromethane, followed by a rearrangement reaction . Another approach includes the reaction of α-hydroxybenzylidene analogs with alkyloxyamine hydrochlorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[1,4’-BIPIPERIDIN]-1’-YL}-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Properties

CAS No.

441782-77-0

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C26H31N5O2/c32-25-19-24(30-17-13-22(14-18-30)29-15-5-2-6-16-29)26(33)31(25)23-11-9-21(10-12-23)28-27-20-7-3-1-4-8-20/h1,3-4,7-12,22,24H,2,5-6,13-19H2

InChI Key

XWRAOOZOAMXSOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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